molecular formula C8H6N4 B109202 2-(Azidomethyl)benzonitrile CAS No. 40508-03-0

2-(Azidomethyl)benzonitrile

Cat. No.: B109202
CAS No.: 40508-03-0
M. Wt: 158.16 g/mol
InChI Key: DTRXXTVEVDAOME-UHFFFAOYSA-N
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Description

2-(Azidomethyl)benzonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of benzonitrile, where an azidomethyl group is attached to the benzene ring

Scientific Research Applications

2-(Azidomethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for triazole derivatives.

    Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable compounds.

Safety and Hazards

The safety data sheet for 2-(Azidomethyl)benzonitrile indicates that it has some hazards associated with its use. It is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins during its role as an intermediate in the synthesis of benzazepine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions involved in the synthesis process.

Cellular Effects

The cellular effects of 2-(Azidomethyl)benzonitrile are not well-documented. As an intermediate in the synthesis of benzazepine derivatives, it may indirectly influence cell function. Benzazepine derivatives are known to act as histamine H3 antagonists, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of benzazepine derivatives, which involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used as an intermediate in the synthesis of benzazepine derivatives . This suggests that its effects may change over time as it is converted into other compounds.

Metabolic Pathways

It is known to be an intermediate in the synthesis of benzazepine derivatives .

Transport and Distribution

As an intermediate in the synthesis of benzazepine derivatives, it may be transported and distributed as part of this process .

Subcellular Localization

As an intermediate in the synthesis of benzazepine derivatives, it may be localized to specific compartments or organelles as part of this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Azidomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(bromomethyl)benzonitrile with sodium azide in a solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired azide compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the azidomethyl group.

    2-(Bromomethyl)benzonitrile: A precursor in the synthesis of 2-(Azidomethyl)benzonitrile.

    2-(Hydroxymethyl)benzonitrile: Another derivative with different reactivity.

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to other benzonitrile derivatives. The azide group allows for versatile chemical transformations, such as cycloaddition and reduction, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(azidomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXXTVEVDAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309845
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40508-03-0
Record name 2-(Azidomethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40508-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromomethyl-benzonitrile (1.0 g, 5.1 mmol) and sodium azide (0.40 g, 6.1 mmol) in dimethylformamide (10 ml) was stirred at room temperature for 2 h. Ethyl acetate was added and the reaction mixture was washed with water and brine. Drying and solvent evaporation gave 2-azidomethyl-benzonitrile; 1H NMR (CDCl3, 400 MHz) δ7.71 (d, 1H, J=7.7 Hz), 7.64 (m, 1H), 7.53 (d, 1H, J=7.8 Hz), 7.47 (t, 1H, J=7.6 Hz), 4.62 (s, 2H).
Quantity
1 g
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0.4 g
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 90 g (459 mmol) 2-cyanobenzylbromide in 600 mL THF was added in one portion a solution of 36 g (553 mmol) sodium azide in 100 mL water. The two phase mixture was stirred at 23° C. for 18 hr. The THF layer was separated from the lower water layer and used in the next step without further purification.
Quantity
90 g
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reactant
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36 g
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600 mL
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Quantity
100 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromomethyl-benzonitrile (300 mg, 1.53 mmol) and sodium azide (129 mg, 1.99 mmol) in acetone was stirred overnight at rt. The solvent was removed, and the resulting residue was chromatographered using hexane/ethyl acetate (6:1) to give the title compound (212 mg, 88%). MS (DCI/NH3) m/z 176 (M+18)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.69 (s, 2H) 7.58 (td, J=7.67, 1.23 Hz, 1H) 7.66 (d, J=7.67 Hz, 1H) 7.76 (td, J=7.67, 1.23 Hz, 1H) 7.91 (dd, J=7.67, 1.53 Hz, 1H).
Quantity
300 mg
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reactant
Reaction Step One
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129 mg
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reactant
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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